4,5-Difluorophthalonitrile
Overview
Description
4,5-Difluorophthalonitrile is an organic compound with the chemical formula C8H2F2N2. It is a colorless crystal with a bitter almond taste. This compound is stable at normal temperature and pressure and is not volatile. It has low solubility in water and plays a significant role in organic synthesis, particularly as an intermediate in the pharmaceutical industry for synthesizing drugs, pesticides, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Difluorophthalonitrile can be synthesized through a decarboxylation reaction of phthalic acid. The process involves reacting phthalic acid with ferrous fluoride and anhydrous hydrofluoric acid to produce isophthalic acid. The isophthalic acid is then converted to this compound by cyanation .
Industrial Production Methods: In industrial settings, this compound is typically produced using a palladium-catalyzed reaction between 1,2-Dibromo-4,5-difluorobenzene and zinc cyanide . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluorophthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of fluorine atoms with nucleophiles such as thiols or amines.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it useful in different applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like 4-methylbenzenethiol, 2-naphthalenethiol, and 1-naphthalenethiol are commonly used under base-catalyzed conditions in dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: The major products are substituted phthalonitriles, such as 4,5-bis(thiophenyl)phthalonitrile.
Oxidation and Reduction: These reactions yield various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
4,5-Difluorophthalonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules, including phthalocyanines and other macrocyclic compounds.
Biology: The compound is utilized in the development of fluorescent probes and imaging agents due to its unique electronic properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Industry: this compound is employed in the production of dyes, coatings, and plastics
Mechanism of Action
The mechanism of action of 4,5-Difluorophthalonitrile involves its ability to undergo nucleophilic substitution reactions, which allows it to form various derivatives with different functional groups. These derivatives can interact with specific molecular targets, such as enzymes or receptors, thereby exerting their biological effects. The pathways involved often include electron transfer and charge separation processes, making the compound useful in photodynamic therapy and other applications .
Comparison with Similar Compounds
4,5-Dichlorophthalonitrile: Similar in structure but with chlorine atoms instead of fluorine.
4,5-Dibromophthalonitrile: Contains bromine atoms and exhibits different reactivity due to the larger atomic size of bromine.
4,5-Diiodophthalonitrile: Iodine-substituted analogue with unique electronic properties.
Uniqueness: 4,5-Difluorophthalonitrile is unique due to its fluorine atoms, which impart distinct electronic properties, such as increased electronegativity and stability. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics .
Properties
IUPAC Name |
4,5-difluorobenzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDUBEZZKOOYMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474793 | |
Record name | 4,5-difluorophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134450-56-9 | |
Record name | 4,5-difluorophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Difluorophthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the use of 4,5-Difluorophthalonitrile in the synthesis of mixed alloy Boron Subphthalocyanines (BsubPcs) impact their electrochemical properties compared to using only unsubstituted phthalonitrile?
A1: [] Researchers have found that incorporating this compound, along with other halogenated phthalonitriles like 4,5-dichlorophthalonitrile, into the synthesis of BsubPcs leads to the formation of mixed alloys with varying halogen substitutions on the BsubPc periphery. This "mixed alloy" composition, denoted as X-Cl2nF2mBsubPc (where X = Cl or F), exhibits enhanced electrochemical oxidation and reduction stability compared to BsubPcs synthesized solely from unsubstituted phthalonitrile []. This improved stability is crucial for the performance and longevity of organic electronic devices like organic solar cells (OSCs). Further research is ongoing to fully characterize these mixed alloy BsubPcs and optimize their integration into various organic electronic devices.
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